molecular formula C11H14ClF4N B13451036 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride

Cat. No.: B13451036
M. Wt: 271.68 g/mol
InChI Key: OQZZFHPLPKHHBE-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₀ClF₆N Molecular Weight: 218.30 g/mol (as per ) CAS No.: EN300-138702 (95% purity) . This compound is a fluorinated arylalkylamine hydrochloride salt, characterized by a trifluorobutyl chain linked to a 4-fluoro-2-methylphenyl group. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Its synthesis likely involves alkylation or substitution reactions, as inferred from analogous procedures in and .

Properties

Molecular Formula

C11H14ClF4N

Molecular Weight

271.68 g/mol

IUPAC Name

4,4,4-trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C11H13F4N.ClH/c1-7-6-8(12)2-3-9(7)10(16)4-5-11(13,14)15;/h2-3,6,10H,4-5,16H2,1H3;1H

InChI Key

OQZZFHPLPKHHBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CCC(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the butanamine backbone:

    Hydrochloride formation: The final step involves the conversion of the amine to its hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.

    Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution conditions: Often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can influence the compound’s binding affinity and activity at these targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs (fluorinated chains, aromatic substituents, or amine backbones) but exhibit distinct pharmacological and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Applications
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine hydrochloride C₁₀H₁₀ClF₆N 218.30 Reference compound; 4-fluoro-2-methylphenyl group Pharmaceutical intermediate
(2R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride C₁₀H₁₀ClF₆N 307.78* 2,4,5-Trifluorophenyl group; stereochemistry at C2 Enantiomer-specific drug candidates
4-(4-Chlorophenoxy)butan-1-amine hydrochloride C₁₀H₁₅Cl₂NO 236.14 Phenoxy linker with 4-chloro substitution Agrochemical or medicinal chemistry
HTHB Ligand (N,N,N-trimethyl-2-(3-(4,4,4-trifluoro-3-oxobutanoyl)-carbazol)) C₂₀H₂₂F₃N₂O₂⁺ 385.72 Carbazole core; trifluorobutanoyl side chain Luminescent materials or sensors

* Discrepancy in molecular weight noted in ; likely due to data entry error.

Physicochemical and Functional Differences

Fluorination Patterns
  • The target compound features a single fluorine and a methyl group on the phenyl ring, balancing lipophilicity and metabolic stability .
Amine Position and Salt Form
  • The target’s primary amine at position 1 of the butan chain contrasts with the secondary amine in the (2R)-enantiomer (), altering receptor-binding kinetics .
  • Hydrochloride salts are common across analogs to improve solubility, as seen in the target compound and 4-(4-chlorophenoxy)butan-1-amine hydrochloride .

Structure-Activity Relationships (SAR)

  • Fluorine substitution: Increases metabolic stability and bioavailability compared to non-fluorinated analogs.
  • Methyl vs. trifluoromethyl groups : The methyl group in the target compound reduces steric hindrance compared to bulkier substituents, favoring receptor binding .

Biological Activity

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine hydrochloride is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of trifluoromethyl and fluoro substituents enhances its lipophilicity, which may affect its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine hydrochloride is C11H10F4N·HCl. Its structure includes a butanamine backbone with trifluoromethyl and fluoro groups that influence its chemical reactivity and biological interactions.

Research indicates that the unique trifluoromethyl group enhances the compound's binding affinity to various biological targets, including enzymes and receptors. The following table summarizes key mechanisms of action observed in studies:

Mechanism Description
Enzyme Inhibition The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
Receptor Modulation It can modulate receptor activity, potentially influencing signal transduction pathways.
Membrane Permeability Enhanced lipophilicity increases membrane permeability, facilitating cellular uptake.

Biological Activity Studies

Several studies have investigated the biological activity of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine hydrochloride:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of fluorine atoms may contribute to its effectiveness by altering membrane integrity or inhibiting key metabolic processes.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent.
  • Neuropharmacological Effects : Research indicates that the compound may influence neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Case Studies

A review of case studies highlights diverse applications and effects:

  • Case Study 1 : A study on the compound's effect on human cancer cell lines showed a dose-dependent increase in cell death, indicating its potential as a chemotherapeutic agent.
  • Case Study 2 : Research involving animal models demonstrated that administration resulted in significant behavioral changes, suggesting effects on the central nervous system.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
4-FluoroacetophenoneC8H8FOLacks trifluoromethyl; used in organic synthesis
3-FluorobenzoylfluorideC7H5F2OFeatures difluoromethyl; potential pharmaceutical use
4,4-Difluoro-N,N-dimethylbutanamideC6H10F2NSimilar amine structure; explored for neuroactivity

Q & A

Q. What are the recommended synthetic routes for 4,4,4-trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine hydrochloride?

Synthesis typically involves reductive amination of 4-fluoro-2-methylbenzaldehyde with 4,4,4-trifluorobutan-1-amine, followed by hydrochloric acid salt formation. Key steps include:

  • Nucleophilic substitution : Reacting 4-fluoro-2-methylphenyl precursors with trifluorobutane derivatives under controlled pH.
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate intermediates.
  • Salt formation : Treating the free base with HCl in anhydrous ether .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal structure determination, leveraging high-resolution data to confirm bond lengths/angles .
  • Spectroscopic methods :
    • NMR : 19F^{19}\text{F} and 1H^1\text{H} NMR to verify fluorine substitution and amine proton environments (e.g., δ ~2.8 ppm for NH2_2) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 218.30 for C10_{10}H10_{10}ClF6_6N) .

Q. What are the solubility and optimal storage conditions for this compound?

  • Solubility : Highly soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .
  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Room-temperature storage is feasible for short-term use (<6 months) but may reduce purity over time .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal .

Advanced Research Questions

Q. How can researchers investigate its pharmacological activity and receptor interactions?

  • Targeted assays :
    • Radioligand binding : Screen against serotonin/dopamine receptors (e.g., 5-HT2A_{2A}, D2_2) using 3H^3\text{H}-labeled ligands.
    • Functional activity : Measure cAMP modulation in HEK-293 cells expressing GPCRs .
  • SAR studies : Compare activity with analogs (e.g., 4-fluorophenyl vs. 2,5-difluorophenyl derivatives) to identify critical substituents .

Q. What analytical methods are suitable for quantifying trace impurities?

  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with ESI detection.
  • GC-MS : Derivatize the amine group with TFAA (trifluoroacetic anhydride) for volatility .
  • SPE protocols : Oasis HLB cartridges for pre-concentration in biological matrices (e.g., plasma) .

Q. How does the compound’s stability vary under physiological conditions?

  • pH stability : Conduct accelerated degradation studies (e.g., 37°C, pH 1–10) with HPLC monitoring.
  • Thermal stability : TGA/DSC analysis to identify decomposition thresholds (>150°C typical for hydrochloride salts) .

Q. What are the implications of its stereochemistry on biological activity?

  • Chiral resolution : Use chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers.
  • Enantioselective assays : Compare EC50_{50} values of (R)- and (S)-forms in receptor-binding studies.
  • Molecular docking : Simulate interactions with receptor active sites (e.g., AutoDock Vina) to rationalize stereochemical effects .

Q. How can researchers address contradictory solubility/stability data in literature?

  • Empirical validation :
    • Replicate solubility tests in controlled solvents (e.g., PBS vs. DMSO).
    • Use Karl Fischer titration to quantify hygroscopicity under varying humidity .
  • Collaborative studies : Cross-validate findings with independent labs using standardized protocols.

Methodological Tables

Q. Table 1. Comparative Physicochemical Properties of Analogous Compounds

CompoundMolecular WeightLogPSolubility (mg/mL)Key Receptor Targets
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine HCl218.302.150 (H2_2O)5-HT2A_{2A}, D2_2
(S)-1-(4-Fluorophenyl)butan-1-amine HCl203.681.845 (H2_2O)SERT, NET
1-(3-Fluorophenyl)butan-1-amine HCl203.681.940 (H2_2O)TAAR1

Q. Table 2. Recommended Analytical Conditions for Purity Assessment

MethodColumn/DetectorMobile PhaseDetection Wavelength
HPLC-UVC18 (5 µm, 250 × 4.6 mm)70:30 MeCN/H2_2O + 0.1% TFA254 nm
GC-MS (Derivatized)HP-5MS (30 m × 0.25 mm)He carrier, 2°C/min to 280°Cm/z 218 (M+^+)

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